(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate
Description
(5E)-5-[(Dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate (CAS 338752-87-7) is a thiazolidinone derivative with the molecular formula C₁₃H₁₆N₂O₃S and a molar mass of 280.34 g/mol . Its structure features a thiazolidinone core substituted with a 4-methoxyphenyl group at position 3 and a dimethylamino-methylidene moiety at position 5, stabilized in the E-configuration. The 4-oxo group and the zwitterionic olate group contribute to its unique electronic properties, making it a candidate for diverse chemical and pharmacological studies .
Properties
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-14(2)8-12-13(16)15(9-19(12)17)10-4-6-11(18-3)7-5-10/h4-8H,9H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFUJYKDDMUHP-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate belongs to the thiazolidinone class of compounds, which are noted for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring, which is known for its role in various biological processes, including anti-inflammatory and antidiabetic activities.
Antimicrobial Activity
Research has shown that thiazolidinones possess significant antimicrobial properties. A study indicated that derivatives of thiazolidinones exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antidiabetic Effects
Thiazolidinone derivatives are recognized for their insulin-sensitizing effects. Compounds similar to this compound have been shown to enhance glucose uptake in muscle cells and improve insulin sensitivity in diabetic models . This action is primarily mediated through activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.
Cytotoxicity and Anticancer Properties
Recent studies have explored the cytotoxic effects of thiazolidinone compounds on cancer cell lines. For instance, certain thiazolidinones induced apoptosis in HeLa cells through both intrinsic and extrinsic signaling pathways . The anticancer activity is linked to the ability of these compounds to modulate cell cycle progression and promote programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates. The results demonstrated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced antibacterial activity compared to standard antibiotics. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating their potential as novel antimicrobial agents.
Case Study 2: Antidiabetic Mechanisms
In a controlled trial involving diabetic rats, treatment with a thiazolidinone derivative resulted in a marked decrease in blood glucose levels and improved lipid profiles. The compound enhanced insulin sensitivity by increasing GLUT4 translocation to the cell membrane in adipocytes, thus facilitating glucose uptake .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR Activation : Modulates gene expression related to glucose and lipid metabolism.
- Inhibition of Enzymatic Activity : Disrupts key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
Comparative Analysis of Thiazolidinone Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine ring | Insulin sensitization |
| Benzamide Derivative | Amide functional group | Varies; often anti-inflammatory |
| 4-Oxo-Thiazolidine | Similar core structure | Antibacterial properties |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Physicochemical Properties
- Polarity : The target compound’s 4-methoxyphenyl group increases electron density, enhancing solubility in polar solvents compared to the 4-fluorophenyl analog .
- Steric Effects : Bulky substituents, such as the indole-dichlorophenyl group in , reduce conformational flexibility and may hinder membrane permeability.
- Zwitterionic Character : Unique to the target compound, the olate group enables pH-dependent solubility, distinguishing it from neutral analogs like and .
Preparation Methods
Thiosemicarbazone Intermediate Formation
The foundational step involves synthesizing a thiosemicarbazone derivative from 4-methoxybenzaldehyde and thiosemicarbazide. This reaction proceeds via nucleophilic addition-elimination, where the aldehyde’s carbonyl group reacts with the thiosemicarbazide’s terminal amine.
Reaction Conditions :
- Solvent : Ethanol or methanol under reflux (60–80°C)
- Catalyst : Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide) conditions
- Stoichiometry : 1:1 molar ratio of aldehyde to thiosemicarbazide
The product, (4-methoxyphenyl)methylidene thiosemicarbazone , serves as the precursor for cyclization.
Thiazolidinone Ring Formation
Cyclization of the thiosemicarbazone with a β-keto ester (e.g., ethyl acetoacetate) introduces the thiazolidinone core. The β-keto ester’s ketone and ester functionalities enable nucleophilic attack by the thiosemicarbazone’s sulfur and nitrogen atoms, respectively.
Mechanistic Insight :
- Sulfur Nucleophile : The thiolate anion attacks the β-keto ester’s ketone, forming a thioether bond.
- Nitrogen Nucleophile : The hydrazine nitrogen attacks the ester carbonyl, leading to ring closure.
- Proton Transfer : Zwitterion stabilization occurs via intramolecular proton transfer, yielding the 4-oxo-1,3-thiazolidin-1-ium-1-olate system.
Intermediate : 3-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate
Introduction of the Dimethylamino Methylidene Group
Knoevenagel Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
The dimethylamino methylidene moiety at position 5 is introduced via condensation between the thiazolidinone’s active methylene group and DMF-DMA. This reagent acts as both a formylating agent and a dimethylamine source.
Reaction Conditions :
- Temperature : 80–100°C in anhydrous toluene or xylene
- Duration : 4–6 hours under nitrogen atmosphere
- Stoichiometry : 1.2–1.5 equivalents of DMF-DMA per thiazolidinone
Mechanism :
- Enolate Formation : The thiazolidinone’s α-hydrogen (position 5) is deprotonated, generating a resonance-stabilized enolate.
- Electrophilic Attack : DMF-DMA’s electrophilic carbonyl reacts with the enolate, forming a transient hemiaminal.
- Elimination : Methanol elimination yields the conjugated enamine system, completing the (dimethylamino)methylidene substitution.
Product Characteristics :
- Geometry : The (5E)-configuration is favored due to steric hindrance between the dimethylamino group and thiazolidinone ring.
- Purification : Column chromatography (silica gel, acetone/ethyl acetate gradient) isolates the zwitterionic product.
Alternative Pathway: Three-Component Cyclocondensation
Direct Synthesis via Amine, Aldehyde, and Mercaptoacetic Acid
A one-pot approach combines 4-methoxyaniline, glyoxylic acid, and mercaptoacetic acid to construct the thiazolidinone ring with an inherent 5-oxo group. Subsequent condensation with dimethylamine introduces the methylidene substituent.
Reaction Sequence :
- Imine Formation : 4-Methoxyaniline reacts with glyoxylic acid to form a Schiff base.
- Thiol Addition : Mercaptoacetic acid’s thiol attacks the imine carbon, followed by cyclization to yield 3-(4-methoxyphenyl)-4,5-dioxo-1,3-thiazolidin-1-ium-1-olate.
- Enamine Formation : The 5-oxo group undergoes condensation with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves).
Advantages :
- Atom Economy : Fewer synthetic steps compared to the thiosemicarbazone route.
- Yield Optimization : Higher overall yields (reported up to 65% in analogous systems).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiosemicarbazone Cyclization | 4-Methoxybenzaldehyde, β-keto ester | Reflux, acidic medium | Moderate | Well-established mechanism | Multi-step, requires DMF-DMA |
| Three-Component Condensation | 4-Methoxyaniline, glyoxylic acid | One-pot, ambient temp | High | Streamlined process | Sensitivity to moisture |
| Post-Synthetic Modification | Pre-formed thiazolidinone, DMF-DMA | High temp, anhydrous | Variable | Flexibility in functionalization | Risk of over-condensation |
Challenges and Optimization Strategies
Zwitterion Stability
The compound’s zwitterionic nature complicates isolation. Strategies include:
Stereochemical Control
The (5E)-isomer predominates due to:
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step condensation reactions, often starting with thiourea derivatives and aldehydes/ketones. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) optimize cyclization .
- Temperature control : Reflux conditions (70–100°C) are typical for imine formation .
- Purification : Recrystallization (using DMF/ethanol mixtures) or column chromatography isolates the product .
Q. Which analytical techniques are essential for characterizing structural integrity?
- NMR spectroscopy : Confirms regiochemistry of the thiazolidinone core and substituent positions (e.g., dimethylamino group) .
- HPLC : Monitors purity (>95% threshold for biological assays) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What standard protocols evaluate its stability under storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, with HPLC monitoring for degradation products .
- Photostability : UV-vis spectroscopy tracks changes under light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding biological activity across assays?
- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assay) .
- Purity verification : Re-test activity after repurification to rule out impurity interference .
- Dose-response analysis : Confirm EC₅₀/IC₅₀ consistency across multiple replicates .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends .
Q. How to design SAR studies to identify critical functional groups?
- Analog synthesis : Replace the dimethylamino group with ethylamino or morpholino groups .
- Bioactivity testing : Compare IC₅₀ values in anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) assays .
- Electron-withdrawing/donating effects : Modify the 4-methoxyphenyl group to assess π-π stacking or hydrogen bonding contributions .
Q. What challenges arise in scaling up synthesis without compromising yield/purity?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process analytical technology (PAT) : In-line HPLC monitors reaction progress in real time .
- Solvent recycling : Ethanol/DMF recovery reduces costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
